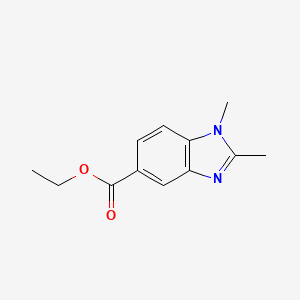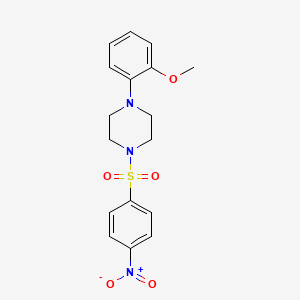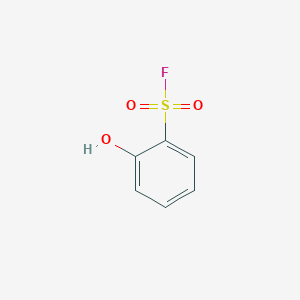
tert-Butyl 2-bromophenyl(methyl)carbamate
Descripción general
Descripción
tert-Butyl 2-bromophenyl(methyl)carbamate: is an organic compound with the molecular formula C12H16BrNO2. It is a pale-yellow to yellow-brown liquid at room temperature . This compound is often used as an intermediate in organic synthesis, particularly in the construction of aromatic rings and heterocyclic compounds .
Mecanismo De Acción
Target of Action
Tert-Butyl 2-bromophenyl(methyl)carbamate is a complex organic compound
Mode of Action
Carbamates typically function by forming a covalent bond with their target, which can lead to inhibition or modulation of the target’s activity .
Biochemical Pathways
Carbamates, as a class of compounds, can affect a variety of biochemical pathways depending on their specific targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound is active .
Métodos De Preparación
The synthesis of tert-Butyl 2-bromophenyl(methyl)carbamate typically involves the following steps :
Transesterification: Bromoaniline and bromo-tert-butanol (tert-butyl bromide) are transesterified in the presence of sodium carbonate to obtain the intermediate product tert-butyl-N-(2-bromophenyl)carbamate.
Catalytic Reaction: The intermediate product is then catalytically reacted with sodium bicarbonate in propyl carbonate to obtain the final product this compound.
Análisis De Reacciones Químicas
tert-Butyl 2-bromophenyl(methyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with various aryl halides are common, using cesium carbonate as a base in 1,4-dioxane as the solvent.
Aplicaciones Científicas De Investigación
tert-Butyl 2-bromophenyl(methyl)carbamate has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including drugs and other bioactive compounds.
Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Comparación Con Compuestos Similares
tert-Butyl 2-bromophenyl(methyl)carbamate can be compared with similar compounds such as :
- tert-Butyl 2-(bromomethyl)phenylcarbamate
- tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate
These compounds share similar structural features but differ in their specific substituents, which can affect their reactivity and applications
Propiedades
IUPAC Name |
tert-butyl N-(2-bromophenyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9(10)13/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPOYFBTHJFMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















